REACTION_CXSMILES
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[CH3:1][N:2]([CH3:6])[CH2:3][CH2:4][OH:5].C(N(CC)CC)C.[C:14]1([O:20][C:21](Cl)=[O:22])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C1(C)C=CC=CC=1>[O:20]([C:21]([O:5][CH2:4][CH2:3][N:2]([CH3:6])[CH3:1])=[O:22])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1
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Name
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|
Quantity
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25 g
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Type
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reactant
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Smiles
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CN(CCO)C
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Name
|
|
Quantity
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31.21 g
|
Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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200 mL
|
Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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43.91 g
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Type
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reactant
|
Smiles
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C1(=CC=CC=C1)OC(=O)Cl
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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To a 500 ml three-necked round-bottomed flask equipped with an internal thermometer
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Type
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TEMPERATURE
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Details
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reflux
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Type
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ADDITION
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Details
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condenser, mechanical stirrer, addition funnel, and argon inlet
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Type
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ADDITION
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Details
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After addition
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Type
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TEMPERATURE
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Details
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the mixture is heated
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Type
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TEMPERATURE
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Details
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to reflux for 3 h
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Duration
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3 h
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Type
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WASH
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Details
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The cooled mixture is washed with saturated sodium bicarbonate solution (2×100 ml) and water (100 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase is dried over MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated first by rotary evaporation at 50° C. (water aspirator vacuum)
|
Name
|
|
Type
|
product
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Smiles
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O(C1=CC=CC=C1)C(=O)OCCN(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |